molecular formula C24H16Cl2O5 B11157088 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B11157088
M. Wt: 455.3 g/mol
InChI Key: YSJKEOFCACQZOU-UHFFFAOYSA-N
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Description

7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound with a complex structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one involves multiple steps. One common method includes the reaction of 3,4-dichlorophenyl acetic acid with 4-methoxyphenol in the presence of a dehydrating agent to form an ester intermediate. This intermediate is then cyclized under acidic conditions to yield the final chromen-2-one derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, oxidative stress, and cell proliferation. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

    7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Known for its antioxidant properties.

    7-(2-(4-chlorophenyl)-2-oxoethoxy)-3,4-dimethyl-2H-chromen-2-one: Exhibits antimicrobial activity.

    7-(2-(4-methoxyphenyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one: Used in the synthesis of dyes and pigments.

Each of these compounds has unique properties and applications, highlighting the versatility of chromen-2-one derivatives in scientific research and industrial applications.

Properties

Molecular Formula

C24H16Cl2O5

Molecular Weight

455.3 g/mol

IUPAC Name

7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C24H16Cl2O5/c1-29-16-5-2-14(3-6-16)19-12-24(28)31-23-11-17(7-8-18(19)23)30-13-22(27)15-4-9-20(25)21(26)10-15/h2-12H,13H2,1H3

InChI Key

YSJKEOFCACQZOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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